(1E)-2-Methyl-N-pentylpropan-1-imine
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Overview
Description
(1E)-2-Methyl-N-pentylpropan-1-imine is an organic compound characterized by the presence of an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-Methyl-N-pentylpropan-1-imine typically involves the condensation of 2-methylpropanal with pentylamine under acidic or basic conditions. The reaction is carried out by mixing the aldehyde and amine in a suitable solvent, such as ethanol or methanol, and allowing the reaction to proceed at room temperature or under reflux conditions. The imine product is then isolated by distillation or extraction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
(1E)-2-Methyl-N-pentylpropan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding oxime or nitrile.
Reduction: Reduction of the imine yields the corresponding amine.
Substitution: The imine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted imines or amines.
Scientific Research Applications
(1E)-2-Methyl-N-pentylpropan-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E)-2-Methyl-N-pentylpropan-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1E)-2-Methyl-N-butylpropan-1-imine
- (1E)-2-Methyl-N-hexylpropan-1-imine
- (1E)-2-Methyl-N-heptylpropan-1-imine
Uniqueness
(1E)-2-Methyl-N-pentylpropan-1-imine is unique due to its specific chain length and the resulting physicochemical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a compound of particular interest for targeted applications.
Properties
CAS No. |
88744-99-4 |
---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
2-methyl-N-pentylpropan-1-imine |
InChI |
InChI=1S/C9H19N/c1-4-5-6-7-10-8-9(2)3/h8-9H,4-7H2,1-3H3 |
InChI Key |
PGYUMMMQTAJZRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN=CC(C)C |
Origin of Product |
United States |
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